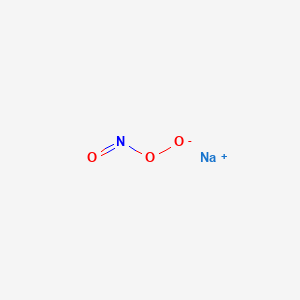

Sodium;oxido nitrite

Description

Significance and Scope of Sodium Nitrite (B80452) Research

The significance of sodium nitrite in the chemical sciences is extensive, stemming from its versatile reactivity and broad range of applications. It is a crucial precursor for a variety of organic compounds, including those used in the production of dyes, pesticides, and pharmaceuticals. wikipedia.orgnoahchemicals.com A primary application lies in the industrial manufacturing of organonitrogen compounds. wikipedia.orgatamanchemicals.com Specifically, it serves as a reagent in the conversion of amines into diazo compounds, which are pivotal intermediates for many dyes, such as diazo dyes. wikipedia.orgatamanchemicals.compatsnap.com Additionally, nitroso compounds, utilized in the rubber and plastics industries as blowing agents, are derived from nitrites. wikipedia.orgnoahchemicals.comatamanchemicals.com

In the realm of organic synthesis, sodium nitrite is a widely used and economical inorganic reagent. researchgate.net Its applications include the well-established Sandmeyer reaction for transforming amines into diazo derivatives and various nitration reactions. researchgate.net Furthermore, it is employed in other significant organic transformations such as the Nef reaction and Abidi transformation. researchgate.net Research has also explored its role as a catalyst or co-catalyst in oxidation and halogenation reactions for synthesizing organic compounds. thieme-connect.com

The compound's utility extends to metallurgy, where it is used for phosphatizing and detinning. wikipedia.orgatamanchemicals.comchemtradelogistics.com It also functions as an effective corrosion inhibitor, finding use as an additive in industrial greases and in aqueous solutions for closed-loop cooling systems. wikipedia.orgatamanchemicals.com In a molten state, it serves as a heat transfer medium. wikipedia.orgatamanchemicals.com

Beyond industrial synthesis, sodium nitrite has been a subject of research in environmental chemistry. Studies have investigated its role in the formation of nitrosamines in water bodies through reactions with amines. patsnap.com Its interaction with hydrogen peroxide to form peroxynitrous acid, a potent nitrating agent, is of interest in atmospheric chemistry. researchgate.net

The following interactive table provides a summary of the key research and application areas of sodium nitrite:

Table 1: Major Research and Application Areas of Sodium Nitrite| Field | Specific Application/Research Area | Key Function |

|---|---|---|

| Organic Synthesis | Production of organonitrogen compounds | Precursor |

| Diazotization of amines (e.g., Sandmeyer reaction) | Reagent | |

| Production of azo dyes | Intermediate | |

| Synthesis of nitroso compounds for the rubber industry | Precursor | |

| Metallurgy | Phosphatizing and detinning | Reagent |

| Corrosion inhibition in industrial greases and cooling systems | Inhibitor | |

| Heat transfer medium (molten state) | Medium | |

| Environmental Chemistry | Study of nitrosamine (B1359907) formation in water | Reactant |

| Atmospheric chemistry (formation of peroxynitrous acid) | Reactant | |

| Material Science | Manufacturing of synthetic rubbers and rubber chemicals | Reagent |

| Other Industrial | Production of herbicides and pesticides | Precursor |

| Printing on cast iron and steel | Reagent | |

| Polymer inhibitors | Inhibitor | |

| Antifreeze and lubricants | Additive | |

| Pulp and paper processing | Reagent | |

| Industrial and household cleaners | Component | |

| Raw material for caffeine (B1668208) and saccharin (B28170) synthesis | Precursor |

Historical Context of Sodium Nitrite in Academic Inquiry

The history of sodium nitrite is intertwined with the broader history of nitrates and their use in food preservation. For centuries, saltpeter (potassium nitrate) was used to cure meat, a practice that was found to preserve the meat and impart a characteristic reddish-pink color. earthwormexpress.comchicolockersausage.com It wasn't until the late 19th century that scientific inquiry began to unravel the chemical processes involved.

In 1891, German scientist Dr. Ed Polenske concluded that the nitrite found in cured meats was a result of the bacterial reduction of nitrate (B79036). earthwormexpress.com This was a pivotal discovery, shifting the focus of research from nitrates to nitrites. In 1899, fellow German scientists Kisskalt and Lehmann confirmed that the desirable color of cured meat was due to nitrite, not nitrate. earthwormexpress.com These findings spurred further research into the direct addition of nitrite to curing brines to standardize the process and reduce curing times. earthwormexpress.com

The industrial production of sodium nitrite is primarily achieved through the absorption of nitrogen oxides into an aqueous solution of sodium carbonate or sodium hydroxide (B78521). noahchemicals.comnih.gov It can also be synthesized through various chemical reactions involving the reduction of sodium nitrate. noahchemicals.comnih.gov

While much of the early focus was on its role in food preservation, the 20th century saw an expansion of research into its diverse industrial applications. info-nitrites.fr Its use in the synthesis of dyes and other organic compounds became a significant area of study. wikipedia.orgatamanchemicals.com The use of sodium nitrite in the pharmaceutical industry began in the 1920s and 1930s. noahchemicals.com Investigations into its role as a corrosion inhibitor and in metallurgical processes also gained prominence during this period. wikipedia.orgatamanchemicals.com

In the 1970s, research intensified around the potential formation of carcinogenic nitrosamines from the reaction of nitrite with secondary amines in certain conditions, leading to significant changes in its use in food curing. info-nitrites.frearthwormexpress.com This period of intense scrutiny also led to a deeper understanding of the chemistry of sodium nitrite and its interactions. info-nitrites.fr More recent research has continued to explore its multifaceted chemical properties and potential new applications in various scientific fields. researchgate.netinfo-nitrites.fr

Structure

2D Structure

Properties

IUPAC Name |

sodium;oxido nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3.Na/c2-1-4-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBPQQFLRJVMBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)O[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Production Methodologies of Sodium Nitrite

Industrial Synthesis Routes

The industrial production of sodium nitrite (B80452) is primarily achieved through two main pathways: the reduction of nitrate (B79036) salts and the oxidation of lower nitrogen oxides. atamanchemicals.comuyironline.inatamanchemicals.com

Reduction of Nitrate Salts

Several methods exist for the reduction of sodium nitrate to sodium nitrite.

One established method involves the reduction of molten sodium nitrate using lead. atamanchemicals.comwikipedia.org In this process, molten sodium nitrate reacts with lead, which is oxidized to lead(II) oxide, yielding sodium nitrite. sciencemadness.org The reaction occurs at temperatures between 400 and 450°C. nih.gov The resulting mixture is then treated with water to dissolve the sodium nitrite, which is subsequently separated from the insoluble lead oxide by filtration. atamanchemicals.com The sodium nitrite solution is then concentrated and crystallized. atamanchemicals.comnih.gov

A more contemporary approach to nitrate reduction utilizes scrap iron filings. atamanchemicals.comuyironline.inwikipedia.org This method is considered a more modern alternative to the use of lead. brainly.in

The general reaction is: NO₃⁻ + Fe + 2H⁺ → NO₂⁻ + Fe²⁺ + H₂O wikipedia.org

Sodium nitrite can also be formed through the reduction of nitrate salts by various other means. These include exposure to heat, light, and ionizing radiation. atamanchemicals.comwikipedia.orgatamanchemicals.com Additionally, the reduction can be accomplished using certain metals and hydrogen. nih.govatamanchemicals.commdma.ch For instance, heating sodium nitrate can cause it to decompose into sodium nitrite and oxygen. brainly.in

Another example is the thermal reduction of sodium nitrate with calcium sulfite (B76179), which produces sodium nitrite and calcium sulfate (B86663). sciencemadness.org NaNO₃ + CaSO₃ → NaNO₂ + CaSO₄ wikipedia.orgsciencemadness.org

The electrolytic reduction of aqueous sodium nitrate solutions can also yield sodium nitrite. atamanchemicals.comwikipedia.orgatamanchemicals.com This process involves the selective reduction of nitrate ions to nitrite ions at the cathode of an electrolysis cell. google.com It is crucial to design the cell in a way that prevents the re-oxidation of nitrite ions at the anode. google.com Research has shown that a current efficiency of up to 80% can be achieved under specific conditions, such as using a sponge copper cathode and a copper anode in a solution containing both sodium nitrate and sodium nitrite. caltech.edu However, the commercial viability of this method has been a subject of investigation. caltech.edu

Reduction via Exposure to Heat, Light, Ionizing Radiation, Metals, and Hydrogen

Oxidation of Lower Nitrogen Oxides in Alkaline Aqueous Solutions

A widely used industrial method for sodium nitrite synthesis involves the absorption of nitrogen oxides (NOx) into an aqueous alkaline solution, such as sodium hydroxide (B78521) or sodium carbonate. atamanchemicals.comwikipedia.orgnoahchemicals.com This process often utilizes a catalyst. atamanchemicals.comatamanchemicals.com The nitrogen oxides are typically generated from the catalytic oxidation of ammonia (B1221849) with air. atamanchemicals.comgoogle.com

The gas stream, containing nitric oxide (NO) and nitrogen dioxide (NO₂), is passed through absorption towers where it reacts with the alkaline solution. mdma.chgoogle.com Careful control of reaction conditions is necessary to prevent the over-oxidation of the nitrogen atom. atamanchemicals.comwikipedia.org

The reactions with sodium hydroxide and sodium carbonate are as follows: 2NaOH + NO + NO₂ → 2NaNO₂ + H₂O wikipedia.orgsciencemadness.org Na₂CO₃ + NO + NO₂ → 2NaNO₂ + CO₂ wikipedia.orgdoubtnut.com

The resulting sodium nitrite solution is then purified, often through recrystallization. wikipedia.org

Nitrogen Monoxide and Nitrogen Dioxide Reaction with Sodium Hydroxide or Sodium Carbonate

The primary industrial method for synthesizing sodium nitrite involves the reaction of a mixture of nitrogen oxides with an aqueous alkaline solution. atamanchemicals.com This process utilizes either sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) as the alkaline medium. atamanchemicals.comwikipedia.orgsoftbeam.net A gaseous mixture containing nitrogen monoxide (NO) and nitrogen dioxide (NO₂) is passed into the alkaline solution. wikipedia.org

The fundamental chemical reactions governing this process are as follows:

With Sodium Hydroxide: 2 NaOH + NO + NO₂ → 2 NaNO₂ + H₂O wikipedia.orgsoftbeam.netsciencemadness.org

With Sodium Carbonate: Na₂CO₃ + NO + NO₂ → 2 NaNO₂ + CO₂ wikipedia.org

This synthesis is typically carried out in absorption towers where the alkaline solution is recirculated to ensure efficient capture of the nitrogen oxides. softbeam.net Careful control of the reaction conditions is crucial to maximize the conversion to sodium nitrite and minimize the formation of sodium nitrate (NaNO₃) as a byproduct. softbeam.netwikipedia.org The resulting sodium nitrite solution is then concentrated through evaporation, and the sodium nitrite crystals are separated, often by centrifugation, and subsequently dried. softbeam.net The final product is purified through recrystallization. wikipedia.org

A study on this process utilized a pilot-scale packed column to absorb nitrogen oxides in a 5% w/w sodium hydroxide solution, highlighting the importance of factors like temperature and gas-phase mass-transfer coefficients on the selectivity of sodium nitrite production. osti.gov

Catalytic Oxidation Processes

The nitrogen oxides required for the synthesis of sodium nitrite are typically produced through the catalytic oxidation of ammonia (NH₃). atamanchemicals.comgoogle.com This process is a cornerstone of industrial nitrogen chemistry and is also integral to the production of nitric acid. softbeam.net In this method, anhydrous ammonia is mixed with air and passed over a catalyst at high temperatures. atamanchemicals.comsoftbeam.netgoogle.com

The reaction is represented by the following equation: 4 NH₃ + 5 O₂ → 4 NO + 6 H₂O softbeam.net

The resulting gas, which is at a high temperature, contains nitrogen monoxide (NO), along with oxygen and nitrogen from the air. atamanchemicals.comgoogle.com As this gas cools, the nitrogen monoxide reacts with the remaining oxygen to form nitrogen dioxide (NO₂). atamanchemicals.comgoogle.com The mixture of NO and NO₂ is then channeled into the absorption towers to react with the alkaline solution as described in the previous section. softbeam.net

Recent research has also explored the electrooxidation of ammonia to produce nitrite and nitrate, testing a variety of metal catalysts to improve the process. researchgate.net

Laboratory Synthesis Approaches

Reduction of Sodium Nitrate

On a laboratory scale, sodium nitrite can be prepared through the chemical reduction of sodium nitrate (NaNO₃). atamanchemicals.comsoftbeam.netsciencemadness.org This method involves heating sodium nitrate with various reducing agents. wikipedia.org Several substances have been demonstrated to be effective for this conversion.

One common method involves heating molten sodium nitrate with lead (Pb). sciencemadness.orgwikipedia.org The lead is oxidized to lead(II) oxide (PbO) while the nitrate is reduced to nitrite. sciencemadness.org

The reaction is as follows: NaNO₃ + Pb → NaNO₂ + PbO sciencemadness.orgwikipedia.org

Other reducing agents can also be employed. The thermal reduction of sodium nitrate with calcium sulfite (CaSO₃) also yields sodium nitrite, with calcium sulfate (CaSO₄) as a byproduct. sciencemadness.orgwikipedia.orgyoutube.com More contemporary approaches may use scrap iron filings as the reducing agent. atamanchemicals.comwikipedia.orgatamanchemicals.com

| Reducing Agent | Reactants | Products | Reference |

| Lead | Sodium Nitrate, Lead | Sodium Nitrite, Lead(II) Oxide | sciencemadness.org, wikipedia.org |

| Calcium Sulfite | Sodium Nitrate, Calcium Sulfite | Sodium Nitrite, Calcium Sulfate | sciencemadness.org, wikipedia.org |

| Carbon | Sodium Nitrate, Carbon, Sodium Hydroxide | Sodium Nitrite, Sodium Carbonate, Water | sciencemadness.org |

| Iron | Sodium Nitrate, Iron, Hydrogen Ions | Sodium Nitrite, Iron(II) ions, Water | wikipedia.org |

This table is interactive and provides a summary of different laboratory reduction methods for synthesizing sodium nitrite.

Absorption of Nitrogen Oxides into Aqueous Alkaline Solutions

The industrial process of absorbing nitrogen oxides into an alkaline solution can be adapted for laboratory-scale synthesis. sciencemadness.org This method provides a direct route to high-purity sodium nitrite. sciencemadness.org A mixture of nitrogen dioxide (NO₂) and nitrogen monoxide (NO) is bubbled through an aqueous solution of sodium hydroxide. sciencemadness.org

The reaction proceeds according to the equation: 2 NaOH + NO₂ + NO → 2 NaNO₂ + H₂O sciencemadness.org

It is important to control the stoichiometry of the gases and protect the reaction from excess oxygen in the air, which can lead to the unwanted formation of sodium nitrate. sciencemadness.org Following the reaction, the sodium nitrite can be isolated and purified from the solution, typically by crystallization. sciencemadness.org

Chemical Reactivity and Reaction Mechanisms of Sodium Nitrite

General Reactivity Profile as an Oxidizing and Reducing Agent

Sodium nitrite (B80452) (NaNO₂) exhibits a dual chemical nature, functioning as both an oxidizing and a reducing agent depending on the reaction conditions and the co-reactants involved. noaa.govatamanchemicals.comnoahchemicals.comorchidsinternationalschool.com This versatility stems from the +3 oxidation state of the nitrogen atom in the nitrite ion (NO₂⁻), which is intermediate between lower states (like in NO or N₂O) and higher states (like in NO₂ or NO₃⁻).

As an oxidizing agent, sodium nitrite is particularly reactive in acidic solutions. noaa.govnoahchemicals.com When acidified, it forms nitrous acid (HNO₂), which can then participate in oxidation reactions. noaa.gov For instance, it can oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). mugberiagangadharmahavidyalaya.ac.in Sodium nitrite itself reacts with reducing agents, often vigorously, generating heat and potentially gaseous products. noaa.govatamanchemicals.com Mixtures with substances like phosphorus or tin(II) chloride can be explosive. noaa.govnoaa.gov Its oxidizing power is also evident in its ability to accelerate the combustion of other materials. noaa.gov

Conversely, the nitrite ion can act as a reducing agent. In the presence of strong oxidizing agents, the nitrite ion is oxidized to the nitrate (B79036) ion (NO₃⁻). atamanchemicals.com For example, sodium nitrite can reduce permanganate (B83412) ions. This reductive capability is also highlighted by its slow oxidation to sodium nitrate upon exposure to atmospheric oxygen. atamanchemicals.com

| Role of Sodium Nitrite | Condition | Reactant Type | Example Reaction | Products |

|---|---|---|---|---|

| Oxidizing Agent | Acidic Medium | Reducing Agent (e.g., Fe²⁺, I⁻) | 2KNO₂ + 2KI + 2H₂SO₄ | I₂ + 2NO + 2H₂O + 2K₂SO₄ mugberiagangadharmahavidyalaya.ac.in |

| Reducing Agent | Presence of Strong Oxidizer | Oxidizing Agent (e.g., O₂, KMnO₄) | 2NaNO₂ + O₂ | 2NaNO₃ atamanchemicals.com |

Nitrosation Reactions

Nitrosation is a key process involving sodium nitrite, where a nitroso group (-N=O) is introduced into an organic molecule. This typically proceeds via the formation of nitrous acid and subsequently more potent electrophilic nitrosating agents. libretexts.orgwikipedia.org

Sodium nitrite serves as the primary precursor for generating nitrous acid (HNO₂) in situ. numberanalytics.comorgoreview.com This is achieved by reacting an aqueous solution of sodium nitrite with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically at low temperatures (0-5 °C) due to the instability of nitrous acid. jove.comunacademy.comchemicalnote.com

Reaction: NaNO₂ + HCl → HNO₂ + NaCl wikipedia.org

Free nitrous acid is unstable and exists in equilibrium with other species in solution. mugberiagangadharmahavidyalaya.ac.inwikipedia.org In an acidic environment, nitrous acid can be protonated and subsequently lose a water molecule to form the highly electrophilic nitrosonium ion (NO⁺) . libretexts.orgjove.combyjus.comjove.com

Mechanism:

HNO₂ + H⁺ ⇌ H₂NO₂⁺ ntu.edu.sg

H₂NO₂⁺ → NO⁺ + H₂O jove.comntu.edu.sg

The nitrosonium ion is a potent electrophile that readily attacks nucleophilic centers, such as the nitrogen atom of an amine. libretexts.orgjove.com

Another important nitrosating agent formed from nitrous acid is dinitrogen trioxide (N₂O₃) . Nitrous acid can equilibrate with dinitrogen trioxide, especially in more concentrated solutions. wikipedia.orgresearchgate.net N₂O₃ can also act as a nitrosating agent, particularly in non-aqueous or organic solvents. nih.gov

Equilibrium: 2HNO₂ ⇌ N₂O₃ + H₂O wikipedia.orgnih.gov

N-nitrosation involves the reaction of these electrophilic species with the nitrogen atom of amines. The outcome of the reaction is highly dependent on the class of the amine (primary, secondary, or tertiary). ntu.edu.sg

The reaction of primary amines with nitrous acid is known as diazotization. numberanalytics.comorgoreview.comjove.com In this process, a primary amine is converted into a diazonium salt. orgoreview.combyjus.com The mechanism begins with the nucleophilic primary amine attacking the electrophilic nitrosonium ion (NO⁺). jove.com This is followed by a series of proton transfers and the elimination of water to yield the diazonium ion (R-N₂⁺). byjus.comjove.com

The stability of the resulting diazonium salt is critically dependent on the nature of the 'R' group.

Primary aliphatic diazonium salts are extremely unstable and readily decompose, even at 0 °C, to form a carbocation and release nitrogen gas (N₂). orgoreview.comjove.comorganic-chemistry.org This high reactivity and the tendency to form a mixture of products from rearrangement and substitution make this reaction less synthetically useful for aliphatic amines. jove.comorganic-chemistry.org

Primary aromatic diazonium salts , derived from aromatic amines like aniline, are comparatively stable in cold aqueous solutions (0–5 °C). orgoreview.comlibretexts.org This stability is due to the delocalization of the positive charge over the aromatic ring. These stable intermediates are highly valuable in organic synthesis, serving as precursors for a wide array of aromatic compounds through reactions like the Sandmeyer and Schiemann reactions. organic-chemistry.org

Secondary amines (R₂NH) react with nitrous acid to form N-nitrosamines (R₂N-N=O). mugberiagangadharmahavidyalaya.ac.injove.comntu.edu.sgntu.edu.sg Unlike the reaction with primary amines, the reaction with secondary amines typically stops at the N-nitrosamine stage because there is no proton on the nitrogen atom to be eliminated in a subsequent tautomerization step. orgoreview.com

The mechanism involves a nucleophilic attack by the secondary amine on the nitrosonium ion, forming an N-nitrosammonium ion. jove.comjove.com Subsequent deprotonation by a weak base, such as water, yields the stable N-nitrosamine. jove.comntu.edu.sgjove.com

Mechanism:

R₂NH + NO⁺ → R₂N(H)-N=O⁺ (N-nitrosammonium ion) jove.com

R₂N(H)-N=O⁺ + H₂O → R₂N-N=O + H₃O⁺ jove.com

N-nitrosamines are often studied due to their potent carcinogenic properties. jove.comntu.edu.sg Their formation can occur when foods preserved with sodium nitrite, which often contain secondary amines from proteins, are subjected to acidic conditions, such as in the stomach, or high temperatures. libretexts.orgnih.gov

The nitrosation of tertiary amines is a more complex process than that of primary or secondary amines. veeprho.comacs.org The reaction typically proceeds through a nitrosative dealkylation mechanism. acs.orgsci-hub.se This means an alkyl group is first cleaved from the tertiary amine, converting it into a secondary amine, which is then nitrosated as described in the section above. nih.govnih.gov Because it involves an additional, often slow, dealkylation step, the formation of nitrosamines from simple trialkylamines is generally much slower than from corresponding secondary amines. acs.org

The mechanism can be initiated by the formation of a nitrosoammonium cation from the tertiary amine and the nitrosonium ion. This intermediate can then undergo elimination to form an iminium cation and subsequently a secondary amine, which is then nitrosated. veeprho.com

The reactivity of tertiary amines towards nitrosation is influenced by their structure. acs.org

Simple trialkylamines react very slowly. acs.org

Tertiary amines with electron-rich benzylic groups (e.g., gramine) are particularly prone to undergo rapid nitrosative dealkylation and subsequent nitrosamine (B1359907) formation. nih.govsci-hub.senih.gov

Dialkylanilines (aromatic tertiary amines) can also undergo dealkylative nitrosation more readily than simple trialkylamines due to alternative reaction mechanisms. acs.orgresearchgate.net

Reaction with Secondary Amines to Form N-Nitrosamines

C-Nitrosation Mechanisms

C-nitrosation is a chemical process where a nitroso group (-NO) is attached to a carbon atom. This reaction is particularly relevant for electron-rich aromatic compounds and aliphatic compounds with adjacent electron-withdrawing groups. nih.gov

In the presence of a strong acid, sodium nitrite (NaNO₂) forms nitrous acid (HNO₂). libretexts.org Further protonation of nitrous acid leads to the formation of the nitrosonium ion (NO⁺), which is a key electrophilic species in these reactions. libretexts.orgnih.gov

The mechanism of C-nitrosation can proceed through several pathways depending on the substrate:

Aromatic Compounds: For electron-rich aromatic rings, such as phenols and anilines, the nitrosonium ion directly attacks the ring in an electrophilic aromatic substitution reaction. nih.govmasterorganicchemistry.com The reaction with phenol (B47542), first studied in 1874, yields p-quinone monoxime, a tautomer of p-nitrosophenol. nih.gov Similarly, tertiary aromatic amines can be directly nitrosated to form para-nitroso-N,N-disubstituted anilines. nih.gov

Ketones: Ketones can undergo nitrosation at the α-carbon. The reaction proceeds through the enol tautomer, which acts as a nucleophile and attacks the electrophilic nitrosonium ion. jove.com This initially forms an unstable nitroso compound that tautomerizes to a more stable oxime. jove.com Subsequent hydrolysis of the oxime yields a 1,2-diketone. jove.com

Aliphatic Compounds: For aliphatic compounds, the presence of electron-withdrawing groups next to the carbon atom to be nitrosated is crucial. nih.gov These groups, which include carbonyl, alkoxycarbonyl, nitro, cyano, and aryl moieties, activate the adjacent carbon for nitrosation. nih.gov

A study on the nitrosation of serotonin (B10506) revealed a sequential double reaction. The first, faster reaction is the N-nitrosation of the indole (B1671886) ring's nitrogen. This is followed by a C-nitrosation of the indole ring, where the rate-determining step is the deprotonation of the arenium ion formed after the electrophilic attack. nih.gov

Nitrosation Catalysis and Modulators

The rate of nitrosation reactions can be significantly influenced by the presence of certain ions, which act as catalysts. Halide ions (Cl⁻, Br⁻) and the thiocyanate (B1210189) ion (SCN⁻) are well-known catalysts for nitrosation in acidic solutions. scispace.com

The catalytic effect stems from the formation of nitrosyl halides (NOX) or nitrosyl thiocyanate (NOSCN) in equilibrium with nitrous acid. These species are more potent nitrosating agents than the species derived from nitrous acid alone. The general order of catalytic efficiency is SCN⁻ > Br⁻ > Cl⁻. core.ac.uk This trend is primarily governed by the equilibrium constant for the formation of the respective nitrosyl species, rather than the rate constant of their attack on the substrate.

For instance, the equilibrium constants (Kₓ) for the formation of nitrosyl chloride and nitrosyl bromide at 25°C are 1.1 x 10³ and 5.1 x 10² l² mol⁻² respectively, indicating that bromide is a more effective catalyst than chloride, even though the rate constants for attack by NOCl are often larger than those for NOBr. The high efficiency of the thiocyanate ion is attributed to the large equilibrium constant for the formation of nitrosyl thiocyanate. scispace.com

The reactivity of the nitrosyl halides follows the order NOCl > NOBr, which can be explained by the greater electronegativity of chlorine, making the N-Cl bond more polarized and thus more electrophilic. core.ac.uk

The nature of the solvent can also modulate nitrosation catalysis. In acetonitrile-water mixtures (containing more than 70% acetonitrile), the catalytic efficiency of halides is reversed compared to that in pure water, likely due to changes in their nucleophilicity induced by solvation. rsc.org

Oxidation-Reduction Reactions

Sodium nitrite exhibits dual behavior as both an oxidizing and a reducing agent, depending on the reaction conditions and the nature of the other reactants. atamanchemicals.comnoahchemicals.com

Role as an Oxidizing Agent

In acidic solutions, sodium nitrite acts as a moderately strong oxidizing agent. atamanchemicals.comnoahchemicals.comresearchgate.net This property is utilized in various industrial applications, including:

Organic Synthesis: It is a key reagent in diazotization reactions, where primary aromatic amines are converted to diazonium salts. These salts are important intermediates in the synthesis of azo dyes and other organic compounds. siman.bgorganic-chemistry.org Sodium nitrite is also used in other organic transformations, such as nitration reactions. dntb.gov.ua

Metal Treatment: Its oxidizing properties are employed in metal finishing processes like phosphatizing and detinning. atamanchemicals.com It also serves as a corrosion inhibitor in industrial greases and closed-loop cooling systems. siman.bgatamanchemicals.com

Role as a Reducing Agent

In the presence of strong oxidizing agents or in alkaline solutions, sodium nitrite can act as a reducing agent. atamanchemicals.com A significant application of this property is in the destruction of excess sodium azide (B81097) (NaN₃), a toxic and potentially explosive compound. wikipedia.org

2 NaN₃ + 2 NaNO₂ + 4 H⁺ → 3 N₂ + 2 NO + 4 Na⁺ + 2 H₂O wikipedia.org

This method is commonly used in laboratories for the safe disposal of azide-containing waste. unomaha.edureddit.com

Redox Reactions with Metal Complexes

Sodium nitrite can participate in redox reactions with metal complexes, acting as a reducing agent. A notable example is the reduction of gold(III) bromide complexes ([AuBr₄]⁻). researchgate.netimim.pl

Kinetic studies of this reaction have shown a complex pathway involving two parallel, bimolecular reactions where different species of the reductant, nitrous acid (HNO₂) and the nitrite ion (NO₂⁻), are involved. imim.plbibliotekanauki.plresearchgate.net This is followed by a consecutive step that leads to the production of metallic gold. imim.plbibliotekanauki.pl

The reaction rate is significantly accelerated with an increase in pH and is inhibited by an increase in the concentration of bromide ions. imim.plbibliotekanauki.pl The proposed mechanism involves an inner-sphere electron transfer. imim.plbibliotekanauki.pl

The second-order rate constants at 20°C for the two parallel steps are 2.948 M⁻¹s⁻¹ and 0.191 M⁻¹s⁻¹, respectively. The activation parameters for these steps have also been determined, providing further insight into the reaction mechanism. imim.plbibliotekanauki.pl

Thermal Decomposition Pathways

The thermal decomposition of sodium nitrite is a complex process that is influenced by temperature and the surrounding atmosphere.

When heated in the absence of oxygen (in an argon atmosphere), sodium nitrite begins to decompose above 330°C. wikipedia.org The decomposition products include sodium oxide (Na₂O), nitric oxide (NO), and nitrogen dioxide (NO₂). wikipedia.org

2 NaNO₂ → Na₂O + NO + NO₂ wikipedia.org

In the presence of oxygen, an equilibrium is established between sodium nitrate (NaNO₃), sodium nitrite, and oxygen below 700°C. researchgate.netsciencemadness.org

NaNO₂ + ½ O₂ ⇌ NaNO₃ oup.com

Above 700°C, the oxidation reaction is followed by the decomposition of sodium nitrite. researchgate.netsciencemadness.org The presence of silica (B1680970) (SiO₂) alters the decomposition process. In the reaction of sodium nitrite with silica, NO is the main gaseous product in the early stages (below 600°C), while nearly equimolar amounts of NO and O₂ are formed in the later stage. oup.com The final solid products are sodium metasilicate (B1246114) and/or disodium (B8443419) disilicate. oup.com

The decomposition of sodium nitrate itself can produce sodium nitrite as an intermediate. oup.comosti.gov At high temperatures, sodium nitrate decomposes into sodium nitrite and oxygen. quora.com

2 NaNO₃ → 2 NaNO₂ + O₂ quora.com

The thermal stability of sodium nitrite and its decomposition pathways are important considerations in its use in high-temperature applications, such as heat transfer salts. researchgate.netsiman.bg

Interactive Data Table: Key Reactions of Sodium Nitrite

| Reaction Type | Reactants | Products | Conditions |

| C-Nitrosation (Aromatic) | Phenol, Sodium Nitrite, Acid | p-Nitrosophenol (as tautomer) | Acidic |

| C-Nitrosation (Ketone) | Ketone, Sodium Nitrite, Acid | 1,2-Diketone | Acidic, via oxime intermediate |

| Azide Destruction | Sodium Azide, Sodium Nitrite, Acid | Nitrogen gas, Nitric oxide, Sodium salt | Acidic |

| Gold(III) Reduction | Gold(III) Bromide Complex, Sodium Nitrite | Metallic Gold, Nitrate | Aqueous, pH dependent |

| Thermal Decomposition (Inert) | Sodium Nitrite | Sodium Oxide, Nitric Oxide, Nitrogen Dioxide | > 330°C |

| Thermal Decomposition (Oxygen) | Sodium Nitrite, Oxygen | Sodium Nitrate | < 700°C |

Decomposition of Pure Sodium Nitrite

The thermal stability of sodium nitrite is a critical aspect of its chemistry. When subjected to sufficient heat, it undergoes decomposition, yielding a variety of products depending on the conditions.

When heated above its decomposition temperature of 320-330°C in the presence of air, sodium nitrite breaks down to form sodium oxide (Na₂O), nitric oxide (NO), and nitrogen dioxide (NO₂) wikipedia.orgnih.gov. The reaction illustrates the cleavage of the nitrogen-oxygen bonds within the nitrite anion.

Reaction: 2NaNO₂ → Na₂O + NO + NO₂ wikipedia.org

This decomposition pathway is noted for the evolution of toxic fumes of nitrogen oxides nih.gov.

An alternative decomposition pathway for sodium nitrite can lead to the formation of elemental nitrogen (N₂) and oxygen (O₂). This process is often observed as a subsequent, higher-temperature breakdown following the initial decomposition of sodium nitrate to sodium nitrite quora.comsciencemadness.org. The gases formed during the high-temperature decomposition of sodium nitrate have been identified as nitrogen and oxygen, which are attributed to the breakdown of the intermediate sodium nitrite sciencemadness.org. The mechanism is thought to involve the formation of an intermediate sodium superoxide (B77818), which then decomposes to sodium oxide and oxygen sciencemadness.org.

Formation of Sodium Oxide, Nitric Oxide, and Nitrogen Dioxide

Decomposition in Molten Salt Mixtures (e.g., with Sodium Nitrate)

Sodium nitrite is a key component in ternary molten salt mixtures, such as Hitec (a mixture of sodium nitrate, potassium nitrate, and sodium nitrite), which are used as heat transfer fluids and thermal energy storage media researchgate.net. The stability of nitrite in these mixtures is crucial for their operational temperature range and lifespan.

The decomposition of the nitrite anion is a key factor in the degradation of these molten salts. The process is highly dependent on the composition of the atmosphere above the melt aip.org.

In the presence of oxygen (e.g., air): The nitrite anion (NO₂⁻) can be oxidized to the nitrate anion (NO₃⁻). This transformation leads to a continuous increase in the melting and freezing points of the salt mixture aip.org. For instance, in a commercial ternary salt mixture containing 40% sodium nitrite, operating under an air atmosphere at 500°C resulted in a progressive transformation of nitrite to nitrate aip.org. The activation energy for the oxidation of nitrite has been calculated to be 26.4 kcal/mol researchgate.net.

Under an inert atmosphere (e.g., nitrogen): The salt mixture is significantly more stable. When operated under a nitrogen atmosphere, the properties of a ternary mixture remained invariable, whereas the presence of air led to degradation aip.org.

The irreversible decomposition of nitrite ions can also lead to the formation of metal oxides, though these have been found to only marginally affect the liquidus and solidus temperatures of the salt mixtures researchgate.net. An equilibrium can be established between sodium nitrate, sodium nitrite, and oxygen, particularly at temperatures below 700°C sciencemadness.orgresearchgate.net.

| Atmosphere | Primary Reaction | Effect on Molten Salt Properties | Reference |

|---|---|---|---|

| Air / Oxygen | Oxidation of Nitrite (NO₂⁻) to Nitrate (NO₃⁻) | Progressive increase in melting and freezing points. | aip.org |

| Nitrogen (Inert) | Stable, no significant degradation | Properties remain largely invariable. | aip.org |

Influence of Adsorbed Surfaces on Thermal Decomposition (e.g., TiO₂)

The thermal decomposition of sodium nitrite can be influenced by the presence of solid surfaces on which it is adsorbed. Studies on titanium dioxide (TiO₂) surfaces have shown that the support material interacts with the decomposition process akjournals.com.

When pre-adsorbed on TiO₂, sodium nitrite exhibits a lesser thermal stability compared to pre-adsorbed sodium nitrate akjournals.com. The total thermal decomposition in a vacuum for pre-adsorbed nitrite species occurs in the temperature range of 300-500°C akjournals.com. The decomposition sequence seems to follow that of the pure solid, but with slight differences due to the interaction between the TiO₂ support and the decomposition products akjournals.com. These interactions can lead to the formation of sodium titanates and the stabilization of sodium superoxide akjournals.com. Acidic oxides like TiO₂ are thought to lower the activation energy of the decomposition process by forming stable salts with the reaction products oup.com.

Acid-Base Properties of Nitrite Anion and Nitrous Acid

The nitrite ion (NO₂⁻) is the conjugate base of the weak acid, nitrous acid (HNO₂) ontosight.aitestbook.comnih.gov. This relationship defines the acid-base properties of nitrite in aqueous solutions.

The equilibrium between nitrous acid and the nitrite ion can be represented as:

HNO₂ ⇌ H⁺ + NO₂⁻ testbook.com

Nitrous acid is a weak acid, with a pKa value reported to be between 3.14 and 3.3 ontosight.ainih.gov. This means that in an aqueous solution, it only partially dissociates into a proton (H⁺) and a nitrite ion ontosight.ai. Conversely, the nitrite ion is a moderately strong base capable of accepting a proton from the solution to form nitrous acid ontosight.aigeeksforgeeks.org. Due to this basicity, dissolving nitrite complexes in a strong acid can convert the nitrite ion to nitrous acid gac.edu.

| Species | Chemical Formula | Property | pKa of Conjugate Acid | Reference |

|---|---|---|---|---|

| Nitrous Acid | HNO₂ | Weak Acid | ~3.14 - 3.3 | ontosight.ainih.gov |

| Nitrite Anion | NO₂⁻ | Conjugate Base | - | ontosight.aitestbook.com |

Coordination Chemistry of the Nitrite Ligand

The most common coordination modes are:

N-bonded (Nitro): The nitrite ligand coordinates through the nitrogen atom (M-NO₂). This is one of the two common linkage isomers wikipedia.org. The N-bonded ligand is considered a weak π-acceptor and a marginally stronger σ-donor than the O-bonded form utas.edu.au.

O-bonded (Nitrito): The ligand coordinates through one of the oxygen atoms (M-ONO). This is the other common linkage isomer wikipedia.org. The O-bonded nitrite is considered a moderate π-donor utas.edu.au. In some cases, the kinetically favored O-bonded isomer can convert to the more thermodynamically stable N-bonded isomer wikipedia.org.

Bidentate O,O-bonded (Chelating): The nitrite ligand coordinates through both oxygen atoms to the same metal center, forming a chelate ring (M-O₂N) wikipedia.org.

Bridging: The nitrite ligand can also act as a bridge between two metal centers in various configurations.

The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, steric constraints within the complex, and reaction conditions rsc.orgnih.gov. For example, the coordination behavior of the nitrite ion with rare earth elements is directly controlled by the ionic radius of the metal cation rsc.org.

Linkage Isomerism (N-bonded, O-bonded, O,O-bidentate)

The nitrite ion (NO₂⁻), a key component of sodium nitrite, is an ambidentate ligand, which means it can bind to a central metal atom through more than one of its atoms. researchgate.netunacademy.com This capability gives rise to linkage isomerism in coordination compounds, where the isomers have the same chemical formula but differ in the connectivity between the ligand and the metal center. purdue.edu These isomers often exhibit distinct physical and chemical properties. purdue.edu The primary modes of coordination for the nitrite ligand are N-bonded, O-bonded, and O,O-bidentate. wikipedia.org

N-bonded (Nitro): In this configuration, the metal center is bonded directly to the nitrogen atom of the nitrite ligand. researchgate.netwikipedia.org This isomer is generally referred to as the "nitro" form. The first recognized case of linkage isomerism involved the yellow-colored complex [Co(NH₃)₅(NO₂)]²⁺, in which the ligand is N-bonded. unacademy.com Theoretical and observational studies suggest that the N-bonded isomer is typically the most thermodynamically stable form. nih.govutas.edu.au From a bonding perspective, the N-bonded nitrite is considered a weak π-acceptor and a marginally stronger σ-donor compared to its O-bonded counterpart. utas.edu.au

O-bonded (Nitrito): When the coordination occurs through one of the oxygen atoms of the nitrite ligand, the resulting isomer is known as the "nitrito" form. researchgate.netwikipedia.org The classic example is the red-colored linkage isomer of the aforementioned cobalt complex, [Co(NH₃)₅(ONO)]²⁺. unacademy.com The O-bonded isomer is classified as a moderate π-donor. utas.edu.au The significant difference in the π-bonding characteristics between the nitro and nitrito forms is the primary factor contributing to their different ligand field strengths. utas.edu.au

O,O-bidentate: In this less common mode, the nitrite ligand acts as a chelating agent, bonding to the metal center through both of its oxygen atoms. wikipedia.org This bonding mode is described as κ²O,O-NO₂. An example of a complex featuring this type of linkage is [Cu(bipy)₂(O₂N)]NO₃, where "bipy" represents the bidentate ligand 2,2′-bipyridyl. wikipedia.org

| Bonding Mode | Name | Description | Example Complex | Bonding Atom(s) |

|---|---|---|---|---|

| N-bonded | Nitro | Metal is bonded to the Nitrogen atom. Generally the more stable isomer. | [Co(NH₃)₅(NO₂)]²⁺ | N |

| O-bonded | Nitrito | Metal is bonded to one of the Oxygen atoms. | [Co(NH₃)₅(ONO)]²⁺ | O |

| O,O-bidentate | Chelating Nitrito | Metal is bonded to both Oxygen atoms, forming a chelate ring. | [Cu(bipy)₂(O₂N)]⁺ | O, O |

Synthesis of Nitrito Complexes

The synthesis of metal nitrito complexes, which feature the O-bonded isomer, is typically achieved through ligand substitution or salt metathesis reactions. wikipedia.org A common and traditional method involves the use of an alkali metal nitrite, such as sodium nitrite (NaNO₂), as the source of the nitrite ligand. wikipedia.org

A well-documented example is the synthesis of nitritopentaamminecobalt(III) chloride, [Co(NH₃)₅ONO]Cl₂. This complex is prepared by reacting chloropentaamminecobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂, with an aqueous solution of sodium nitrite. scribd.com In this reaction, the chloride ligand is displaced by the nitrite ion, which initially coordinates through an oxygen atom to form the kinetically favored nitrito product.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| [Co(NH₃)₅Cl]Cl₂ | NaNO₂ | [Co(NH₃)₅ONO]Cl₂ | Ligand Substitution |

An alternative synthetic route to nitrito complexes involves the base hydrolysis of certain metal nitrosyl complexes. wikipedia.org For instance, the treatment of sodium nitroprusside, [Fe(CN)₅NO]²⁻, with a base like sodium hydroxide (B78521) results in the formation of a nitrito complex, [Fe(CN)₅NO₂]⁴⁻, as shown in the following reaction: wikipedia.org

[Fe(CN)₅NO]²⁻ + 2 OH⁻ → [Fe(CN)₅NO₂]⁴⁻ + H₂O wikipedia.org

For syntheses conducted in organic solvents where inorganic salts like potassium nitrite (KNO₂) have poor solubility, solubilizing agents such as crown ethers can be employed. scirp.org This strategy was successfully used to synthesize the bis(nitrito-N) octaethylporphyrin cobalt(III) derivative by using 18-crown-6 (B118740) to increase the concentration of the nitrite ion in a chlorobenzene (B131634) solvent. scirp.org

Reactions and Isomerization of Nitrito Complexes

The most characteristic reaction of nitrito complexes is their isomerization to the more thermodynamically stable nitro form. unacademy.comwikipedia.org This O-bonded to N-bonded rearrangement has been extensively studied, particularly for pentaamminecobalt(III) complexes. wikipedia.orglookchem.com

The isomerization of [Co(NH₃)₅ONO]²⁺ to [Co(NH₃)₅NO₂]²⁺ is an intramolecular process, meaning it occurs within the coordination sphere of a single complex without the ligand detaching. wikipedia.orgrsc.org This was confirmed by isotopic labeling experiments, which demonstrated that during the isomerization in solution, there is no exchange of the nitrite ligand's oxygen atoms with those of the solvent or with other free nitrite ions present. lookchem.com

This transformation can be induced under several conditions:

Thermal Isomerization: The conversion from the nitrito to the nitro isomer can occur spontaneously upon heating, both in the solid state and in solution. lookchem.comresearchgate.net

Acid-Catalyzed Isomerization: The rate of isomerization can be accelerated by the addition of acid. scribd.com

Base-Catalyzed Isomerization: The reaction is also subject to base catalysis, proceeding via an intramolecular conjugate-base mechanism. lookchem.comrsc.org

Conversely, the reverse reaction, from the nitro to the nitrito isomer, can be achieved photochemically. researchgate.net Irradiating the stable nitro complex with ultraviolet or visible light can induce its conversion to the less stable nitrito form, a process that is particularly efficient at low temperatures. researchgate.netacs.org Theoretical calculations for the [Co(NH₃)₅NO₂]²⁺ system suggest that the isomerization pathway from the nitro to the exo-nitrito isomer most likely proceeds through a lower-energy transition state involving an endo-nitrito intermediate. nih.gov

Beyond isomerization, some anionic nitrito complexes can undergo deoxygenation when treated with acid, yielding the corresponding metal nitrosyl complex. wikipedia.org In some cases, this reaction is reversible, allowing for the generation of nitrito complexes from the base hydrolysis of electrophilic metal nitrosyls. wikipedia.org

| Process | Transformation | Conditions/Catalyst | Mechanism |

|---|---|---|---|

| Thermal Isomerization | Nitrito (O-bonded) → Nitro (N-bonded) | Heating (Solid or Solution) | Intramolecular wikipedia.orglookchem.com |

| Photochemical Isomerization | Nitro (N-bonded) → Nitrito (O-bonded) | UV/Visible Light Irradiation | Photoisomerization researchgate.netacs.org |

| Base Catalysis | Nitrito (O-bonded) → Nitro (N-bonded) | Base (e.g., OH⁻) | Intramolecular Conjugate-Base lookchem.comrsc.org |

Reaction Kinetics and Thermodynamics of Sodium Nitrite Systems

Kinetic Studies of Nitrosation Reactions

Nitrosation reactions involving sodium nitrite (B80452) are fundamental to many chemical processes. In acidic solutions, sodium nitrite forms nitrous acid (HNO₂), which is a key nitrosating agent. The kinetics of these reactions are intricately linked to the equilibrium and disproportionation of nitrous acid. nih.govwikipedia.org

Influence of pH, Temperature, and Ionic Strength on Reaction Rates

The rates of nitrosation reactions are highly dependent on several factors, including pH, temperature, and the ionic strength of the medium.

pH: The acidity of the solution is a critical factor. For nitrosation to occur, nitrite must first be acidified to form nitrous acid (HNO₂). nih.gov The rate of nitrosation of amines, for instance, is often maximal at a pH of approximately 3.3, which corresponds to the acid dissociation constant of nitrous acid. nih.gov At pH values below 6, the antimicrobial action of nitrite is primarily attributed to the presence of nitrous acid. nih.gov The uptake of gaseous nitrous acid by aqueous solutions is also pH-dependent; uptake is more efficient in neutral and alkaline solutions compared to acidic solutions. umb.edu In some cases, the reaction rate is proportional to the square of the nitrite concentration, suggesting nitrous anhydride (B1165640) (N₂O₃), formed from the dimerization of nitrous acid, is the active nitrosating species. nih.gov The rate of N₂O₃ formation is, in turn, dependent on the hydrogen ion concentration.

Temperature: An increase in temperature generally leads to an increase in the rate of nitrosation reactions. For example, the formation of N-nitrosamines from secondary amines and sodium nitrite increases significantly at temperatures above 80 °C. Studies on the reaction of morpholine (B109124) with sodium nitrite have determined an activation energy of 101 kJ/mol, indicating a significant temperature dependence. nih.gov Similarly, the reaction between sodium nitrite and ammonium (B1175870) chloride, when activated by heat, shows increased rates of nitrogen gas evolution with rising temperatures from 50 to 90 °C. acs.orgnih.gov

Ionic Strength: The effect of ionic strength on nitrosation rates can be complex. In some studies, such as the nitrosation of dimethylamine, an increase in ionic strength was observed to inhibit the reaction rate. nih.gov Conversely, a study on acetylacetone (B45752) nitrosation noted a slight increase in the reaction rate with increasing ionic strength. udc.es For the nitrosation of certain neurotransmitters, ionic strength was found to not play a significant role. nih.gov This variability suggests that the influence of ionic strength is specific to the particular reaction system.

Determination of Kinetic Parameters

Kinetic parameters for nitrosation reactions provide quantitative insights into reaction mechanisms and rates. For the nitrosation of dimethylamine, which follows a rate law second order in nitrite, a rate constant of (2.2 ± 0.2) x 10⁻⁵ M⁻¹ s⁻¹ was determined at 310.0 K and an ionic strength of 2.0 M, with an associated activation energy of 56 ± 3 kJ mol⁻¹. nih.gov

In the case of the nitrosation of proline and pyrrolidine, the reactions were studied in the temperature range of 40-100 °C. cdnsciencepub.com The activation enthalpies (ΔH) were found to be 14.5 kcal mol⁻¹ for proline and 19.3 kcal mol⁻¹ for pyrrolidine, while the activation entropies (ΔS) were 14.6 cal mol⁻¹ deg⁻¹ and 28.5 cal mol⁻¹ deg⁻¹, respectively. cdnsciencepub.com

The kinetics of the aqueous phase oxidation of nitrous acid by dissolved oxygen follow a rate law that is second order with respect to the initial nitrogen(III) concentration and first order with respect to oxygen concentration. researchgate.net A third-order composite rate coefficient (k₀) was determined to be 1 x 10² L² mol⁻² s⁻¹. researchgate.net

Kinetics of Thermal Decomposition

The thermal decomposition of sodium nitrite is a critical aspect of its high-temperature chemistry, with applications in areas such as thermal energy storage. The kinetics of this process are influenced by the surrounding atmosphere.

Rate Processes and Activation Energies

The thermal decomposition of sodium nitrite in an inert atmosphere, such as argon, proceeds to form sodium oxide (Na₂O) and gaseous products. oup.com One study identified an apparent activation energy of 179 kJ mol⁻¹ for this decomposition reaction. oup.com Another investigation focusing on the decomposition of molten sodium nitrate (B79036) found that the subsequent breakdown of the intermediate sodium nitrite was a key step. researchgate.net

In the presence of oxygen, the decomposition is coupled with an oxidation reaction. The oxidation of nitrite to nitrate has been studied, and an activation energy for this process was calculated to be 26.4 kcal/mol (approximately 110.5 kJ/mol). researchgate.net Freeman determined the activation energy for the decomposition of sodium nitrite in the presence of oxygen. sciencemadness.org

Below is a table summarizing some reported activation energies for sodium nitrite reactions.

| Reaction | Atmosphere | Activation Energy (kJ/mol) |

| Decomposition of Sodium Nitrite | Argon | 179 |

| Oxidation of Nitrite to Nitrate | Oxygen | 110.5 |

| Reaction with Morpholine | - | 101 |

| Nitrosation of Dimethylamine | - | 56 |

This table is for illustrative purposes and combines data from different studies and conditions. nih.govnih.govoup.comresearchgate.net

Effect of Atmosphere (Inert vs. Oxidizing)

The atmosphere has a profound effect on the thermal decomposition of sodium nitrite. In an inert atmosphere like argon, the primary reaction is the decomposition to sodium oxide and nitrogen oxides. oup.comresearchgate.net Specifically, above 500 °C, sodium nitrite decomposes to form sodium oxide, generating nitric oxide (NO). oup.com

In an oxidizing atmosphere, such as air or pure oxygen, the decomposition is accompanied by the oxidation of sodium nitrite to sodium nitrate (NaNO₃). oup.com This oxidation reaction can become significant, and an equilibrium between sodium nitrate, sodium nitrite, and oxygen can be established, particularly below 700 °C. researchgate.netsciencemadness.org Above this temperature, the decomposition of sodium nitrite becomes more dominant even in an oxidizing environment. sciencemadness.org The rate of oxidation appears to be dependent on the surface area of contact between the gaseous oxygen and the molten sodium nitrite. researchgate.netsciencemadness.org

Thermodynamics of Sodium Nitrite Reactions

The thermodynamic properties of sodium nitrite and its reactions are essential for understanding the feasibility and energy changes associated with these processes.

The standard enthalpy of formation (ΔfH⦵₂₉₈) for solid sodium nitrite is -359 kJ/mol, and its standard Gibbs free energy of formation (ΔfG⦵) is -295 kJ/mol. wikipedia.org The standard molar entropy (S⦵₂₉₈) is 106 J/(mol·K). wikipedia.orgsciencemadness.org

The reaction of sodium nitrite with oxygen to form sodium nitrate is an exothermic process. The heat of reaction for the formation of one mole of sodium nitrate from sodium nitrite and oxygen has been calculated to be -24.5 kcal/mol (approximately -102.5 kJ/mol). researchgate.netsciencemadness.org

Thermodynamic calculations for the decomposition of sodium nitrite show that the Gibbs free energy (ΔrGθ) for the reaction increases (becomes less negative) with increasing temperature. For instance, between 327 °C and 727 °C, the ΔrGθ for the decomposition reaction was found to increase from -30.73 kJ/mol to -19.56 kJ/mol. researchgate.net Similarly, for the oxidation of NaNO₂ with O₂, the ΔrGθ increased from -91.17 kJ/mol to -21.95 kJ/mol over the same temperature range. researchgate.net The negative values indicate that both reactions are thermodynamically favorable within this temperature range. researchgate.net

The enthalpy of solution of sodium nitrite in water at infinite dilution (ΔH∞°) at 298.15 K is 14.006 ± 0.015 kJ/mol. nih.govnist.gov

Below is an interactive data table summarizing key thermodynamic properties.

| Property | Value |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -359 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG⦵) | -295 kJ/mol |

| Standard Molar Entropy (S⦵₂₉₈) | 106 J/(mol·K) |

| Enthalpy of Solution (ΔH∞° at 298.15 K) | 14.006 kJ/mol |

| Heat of Reaction (Oxidation to NaNO₃) | -102.5 kJ/mol |

Data sourced from various references. researchgate.netsciencemadness.orgwikipedia.orgsciencemadness.orgresearchgate.netnih.govnist.gov

Enthalpy and Free Energy Changes (ΔH, ΔG) of Reactions

The thermodynamic properties of sodium nitrite (NaNO₂) reactions, specifically enthalpy (ΔH) and Gibbs free energy (ΔG) changes, are crucial for understanding their spontaneity and energy balance.

The standard Gibbs free energy of formation (ΔfG⦵) for sodium nitrite is -295 kJ/mol. wikipedia.org The solution of sodium nitrite in water is an endothermic process, yet it occurs spontaneously, indicating that the increase in entropy plays a significant role in driving the reaction. ccri.edu The enthalpy of solution at infinite dilution for NaNO₂ at 298.15 K has been determined to be 14.006 ± 0.015 kJ·mol⁻¹. nist.gov

In molten salt systems, the reaction of sodium nitrite with oxygen to form sodium nitrate is a key consideration. The standard free energy change (ΔrGθ) for this oxidation reaction is negative at typical operating temperatures, indicating a spontaneous process. For instance, between 327 °C and 727 °C, the ΔrGθ increases from -91.17 kJ·mol⁻¹ to -21.95 kJ·mol⁻¹. researchgate.net The heat of reaction for the formation of one mole of sodium nitrate from sodium nitrite and oxygen has been calculated to be -24.5 kcal/mol (approximately -102.5 kJ/mol). sciencemadness.org

The decomposition of sodium nitrite itself is also a thermodynamically favorable process at elevated temperatures. The standard free energy change for the decomposition of NaNO₂ increases from -30.73 kJ·mol⁻¹ to -19.56 kJ·mol⁻¹ between 327 °C and 727 °C. researchgate.net

Interactive Data Table: Thermodynamic Parameters for Sodium Nitrite Reactions

| Reaction | Temperature (°C) | ΔH (kJ/mol) | ΔG (kJ/mol) | Notes |

| NaNO₂(s) → Na⁺(aq) + NO₂⁻(aq) | 25 | 14.006 ± 0.015 | Enthalpy of solution at infinite dilution. nist.gov | |

| 2NaNO₂(l) + O₂(g) → 2NaNO₃(l) | 500-600 | -102.5 | Heat of reaction. sciencemadness.org | |

| NaNO₂(l) + 0.5O₂(g) → NaNO₃(l) | 327 | -91.17 | Standard free energy change. researchgate.net | |

| NaNO₂(l) + 0.5O₂(g) → NaNO₃(l) | 727 | -21.95 | Standard free energy change. researchgate.net | |

| NaNO₂ decomposition | 327 | -30.73 | Standard free energy change. researchgate.net | |

| NaNO₂ decomposition | 727 | -19.56 | Standard free energy change. researchgate.net |

Equilibrium Constants of Oxidation and Decomposition Reactions

In molten nitrate-nitrite salt systems, the equilibrium between nitrate (NO₃⁻) and nitrite (NO₂⁻) is a critical factor influencing the stability and properties of the melt. The primary reaction of consequence in the equimolar binary NaNO₃-KNO₃ system between 500-600°C is the reversible reaction: NO₃⁻ ⇌ NO₂⁻ + ½O₂. researchgate.net Equilibrium constants for this reaction have been determined over this temperature range. researchgate.net

The equilibrium between sodium nitrate, sodium nitrite, and oxygen has been observed to be attainable below 700°C. sciencemadness.org However, as the temperature increases, the extent of the forward reaction (oxidation of nitrite to nitrate) decreases. sciencemadness.org This is consistent with the thermodynamic data showing that the free energy change for the oxidation becomes less negative at higher temperatures. researchgate.net

The acid-base hydrolysis of sodium nitrite in water establishes an equilibrium where the nitrite ion acts as a weak base: NO₂⁻(aq) + H₂O(l) ⇌ HNO₂(aq) + OH⁻(aq). brainly.com The equilibrium constant for this basic dissociation (Kb) can be calculated from the acid dissociation constant (Ka) of nitrous acid and the ion product of water (Kw), using the relationship Kb = Kw / Ka. quora.comchegg.com

Stability Analysis in Molten Salt Systems

The thermal stability of sodium nitrite is a key parameter in its application in molten salt systems, such as those used for heat transfer and thermal energy storage. researchgate.nettandfonline.com Generally, molten nitrate salts are considered stable up to around 500-560°C. sci-hub.ruresearchgate.netpyrometallurgy.co.za Above these temperatures, decomposition becomes more significant. sci-hub.ruosti.gov The decomposition point of pure sodium nitrite is reported to be 320°C, and operating above this temperature can lead to the formation of oxygen, nitrogen oxides, and sodium oxide. nih.gov

The thermal decomposition of sodium nitrate proceeds in two overlapping stages: the initial decomposition to sodium nitrite, followed by the breakdown of sodium nitrite to sodium oxide. epj-n.orgresearchgate.net The presence of oxygen in the atmosphere can lead to an equilibrium between the oxidation of nitrite to nitrate and the decomposition of nitrate back to nitrite. sci-hub.ruresearchgate.net In fact, under an oxygen atmosphere, nitrite can be converted to nitrate.

The composition of the molten salt mixture significantly impacts its thermal stability. researchgate.nettandfonline.com For instance, in sodium nitrate-sodium nitrite melts under an air atmosphere, the nitrate ion content can either decrease or increase with temperature depending on the initial composition. researchgate.nettandfonline.com Studies on ternary nitrate salt mixtures, such as 53% KNO₃ - 40% NaNO₂ - 7% NaNO₃, show that they are relatively stable below 500°C, but decomposition rates increase significantly at higher temperatures. sci-hub.ru The stability of these molten salts can be influenced by the cover gas atmosphere, with nitrogen or air being more effective at reducing NOx evolution compared to argon. pyrometallurgy.co.za Isothermal stability experiments at 550°C have shown that the initial decomposition of nitrate to nitrite is highly dependent on the gas atmosphere. repec.org

Kinetic Aspects of Redox Reactions (e.g., with Gold(III) complexes)

The kinetics of the redox reaction between sodium nitrite and gold(III) bromide complexes ([AuBr₄]⁻) have been studied spectrophotometrically. imim.plresearchgate.netbibliotekanauki.pl The reduction of [AuBr₄]⁻ by sodium nitrite is a complex process involving two parallel, bimolecular reactions with different reductant species, nitrous acid (HNO₂) and the nitrite ion (NO₂⁻). imim.plresearchgate.netbibliotekanauki.plresearchgate.net

The reaction pathway is suggested to be a substitutive, inner-sphere mechanism for electron transfer. imim.plresearchgate.net The rate of the reaction is significantly influenced by several factors, including pH and the concentration of bromide ions. The reaction accelerates with an increase in pH and is inhibited by an increase in bromide ion concentration. imim.plresearchgate.netbibliotekanauki.pl

The second-order rate constants for the two parallel reaction steps at 20°C are 2.948 M⁻¹·s⁻¹ and 0.191 M⁻¹·s⁻¹, respectively. imim.plresearchgate.netbibliotekanauki.pl The activation parameters for these two steps have also been determined:

Step 1: ΔH‡ = 29.18 kJ·mol⁻¹, ΔS‡ = –13.95 J·mol⁻¹·K⁻¹ imim.plresearchgate.netbibliotekanauki.pl

Step 2: ΔH‡ = 40.75 kJ·mol⁻¹, ΔS‡ = –31.06 J·mol⁻¹·K⁻¹ imim.plresearchgate.netbibliotekanauki.pl

The electro-oxidation of nitrite has also been investigated, revealing a second-order catalytic mechanism where the electrogenerated NO₂ undergoes disproportionation, regenerating nitrite with a rate constant of (2.0 ± 0.1) x 10⁶ M⁻¹s⁻¹. um.es The electrode reaction is reversible on gold macroelectrodes. um.es

Interactive Data Table: Kinetic Parameters for the Reduction of [AuBr₄]⁻ by Sodium Nitrite at 20°C

| Reaction Step | Reductant Species | Second-Order Rate Constant (M⁻¹·s⁻¹) | ΔH‡ (kJ·mol⁻¹) | ΔS‡ (J·mol⁻¹·K⁻¹) |

| 1 | HNO₂ | 2.948 | 29.18 | -13.95 |

| 2 | NO₂⁻ | 0.191 | 40.75 | -31.06 |

Data sourced from references imim.plresearchgate.netbibliotekanauki.pl

Spectroscopic Characterization and Structural Analysis of Sodium Nitrite

The analysis of sodium nitrite (B80452) (Sodium;oxido nitrite) and its reactivity involves a suite of spectroscopic and diffraction techniques. These methods provide detailed insights into the molecular vibrations, electronic transitions, crystalline arrangement, and surface interactions of the compound.

Computational Chemistry and Theoretical Studies of Sodium Nitrite

Ab Initio Calculations and Density Functional Theory (DFT) on Reactions and Thermal Decomposition

Ab initio calculations and Density Functional Theory (DFT) are at the forefront of computational studies on sodium nitrite (B80452), providing a quantum mechanical basis for understanding its behavior.

Studies have employed DFT to investigate the reactions between sodium nitrite and other compounds, such as ammonium (B1175870) nitrate (B79036). acs.orgresearchgate.net These calculations help in understanding the thermal decomposition behaviors and chemical incompatibilities. acs.orgresearchgate.net For instance, the incompatibility between ammonium nitrate and sodium nitrite is reportedly promoted by the presence of water. acs.orgresearchgate.net Theoretical calculations have indicated that the activation energy for the reaction between ammonium nitrate and sodium nitrite is higher than that of the decomposition of pure ammonium nitrate, a finding that initially seems to contradict experimental observations of their incompatibility. efce.info However, further computational analysis, particularly considering the role of water, helps to reconcile these results. acs.orgresearchgate.net

The thermal decomposition of sodium nitrite itself has been a subject of theoretical investigation. It is generally understood that at high temperatures (above 600°C), sodium nitrate, a related compound, decomposes to form sodium oxide. osti.gov DFT calculations can elucidate the step-by-step mechanism of such decompositions, identifying intermediate species and transition states.

Furthermore, ab initio calculations have been used to study the structure of the nitrite ion itself. Self-consistent-field calculations with large polarized basis sets have determined the optimized geometry of an isolated nitrite ion. aps.org When the interaction with one or two sodium ions is included in the calculations, only modest changes in the geometry of the nitrite ion are predicted. aps.org DFT calculations at the Becke3LYP/6-311+G* level have also been used to predict the infrared line positions, isotopic shifts, and relative intensities for different isomers of sodium nitrite, such as the cyclic and trans structures. aip.org

Key Research Findings from Ab Initio and DFT Studies:

| Research Area | Key Finding | Reference |

| Reaction with Ammonium Nitrate | The presence of water promotes incompatibility. | acs.orgresearchgate.net |

| Nitrite Ion Geometry | Interaction with sodium ions causes only modest changes to the ion's geometry. | aps.org |

| Isomer Structures | Predicted spectroscopic data for cyclic and trans-NaNO2 isomers show good agreement with experimental results. | aip.org |

Molecular Dynamics Simulations

Ab initio molecular dynamics (MD) simulations have been successfully applied to study the ferroelectric-paraelectric phase transition of sodium nitrite. chemrxiv.orgaps.orgaps.org These simulations, which use forces calculated from first principles (ab initio), can model the dynamic behavior of atoms and molecules over time.

One study reported the first ab initio MD simulation of the order-disorder phase transition in NaNO2. chemrxiv.org The simulations were able to predict a ferroelectric Curie temperature (Tc) between 425 K and 450 K, which is in excellent agreement with the experimental value of 437 K. aps.orgaps.org The study also successfully reproduced the anomalous shrinking of the c-axis during the phase transition. aps.org

The mechanism of polarization reversal was found to be predominantly driven by the rotation of the nitrite ions around the c-axis. aps.orgaps.org The simulations also quantified the crystal field effect by analyzing molecular dipoles and intermolecular charge transfer using Mulliken population analysis and maximally localized Wannier functions. chemrxiv.orgaps.orgaps.org

Classical molecular dynamics simulations have also been performed to study the paraelectric phase of solid sodium nitrite and the molten state. royalsocietypublishing.org These simulations, based on a rigid-ion model with supplementary atom-atom potentials, showed that the reorientation of the nitrite anions in the solid phase occurs mainly around an axis parallel to the crystallographic c-direction. royalsocietypublishing.org In the molten state, the structure is characterized by a high degree of local octahedral coordination. royalsocietypublishing.org

Thermodynamic and Kinetic Modeling using Computational Approaches

Computational methods are instrumental in modeling the thermodynamic and kinetic aspects of sodium nitrite reactions and decomposition. By calculating the energies of reactants, products, and transition states, key parameters like enthalpy of reaction, activation energy, and reaction rates can be determined.

For the reaction between ammonium nitrate and sodium nitrite, DFT calculations have been used to determine the activation energies. efce.info One study found that the activation barrier for this reaction is higher than that for the direct decomposition of ammonium nitrate, which highlights the complexity of assessing chemical incompatibility based solely on initial activation barriers. efce.info

Thermodynamic modeling can also predict the stability of different phases and compounds at various temperatures and pressures. For instance, computational studies on the thermal decomposition of sodium nitrate have helped to confirm that sodium oxide is the final product at high temperatures. osti.gov

Kinetic modeling based on computational results can simulate the time evolution of chemical reactions. For the decomposition of ammonium nitrate, a detailed reaction mechanism was modeled using ab initio calculations, which was then used to simulate heat flow curves. researchgate.net A kinetic analysis using a model-free method determined the kinetic triplet (activation energy, pre-exponential factor, and reaction model) for the decomposition process. researchgate.net

Prediction of Reaction Pathways and Intermediates

A significant advantage of computational chemistry is its ability to predict plausible reaction pathways and identify short-lived intermediates that are difficult to detect experimentally.

In the context of the thermal decomposition of related nitrogen-containing compounds like ammonium nitrate, DFT has been used to map out complex reaction networks. efce.info The initial step is the dissociation into ammonia (B1221849) (NH3) and nitric acid (HNO3). efce.info The subsequent homolytic cleavage of nitric acid is identified as the rate-determining step, leading to the formation of reactive radicals like hydroxyl (.OH) and nitrogen dioxide (.NO2). efce.info These radicals can then engage in a series of reactions, leading to the final decomposition products such as dinitrogen (N2), water (H2O), and oxygen (O2). efce.info

For the reaction of sodium nitrite with other substances, computational methods can predict the initial steps and subsequent transformations. For example, in the presence of an acid, nitrite ions can form nitrous acid (HNO2), which is unstable and can decompose into nitric oxide (NO) and nitric acid, or form dinitrogen trioxide (N2O3). wikipedia.org These intermediates can then participate in further reactions.

Applications of Sodium Nitrite in Advanced Chemical Synthesis

Reagent in Organic Synthesis

Sodium nitrite (B80452) serves as a key reagent in numerous organic reactions, facilitating the synthesis of a wide array of valuable compounds. thieme-connect.comresearchgate.net

Conversion of Amines to Diazo Compounds for Dye Synthesis

A primary application of sodium nitrite is in the conversion of aromatic amines into diazo compounds, which are crucial intermediates in the synthesis of azo dyes. wikipedia.orgatamanchemicals.comjchemrev.com This process, known as diazotization, involves treating a primary aromatic amine with sodium nitrite in an acidic solution at low temperatures. jchemrev.comchemicalnote.comchemistrystudent.com

The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, such as hydrochloric acid. chemicalnote.comchemistrysteps.com The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (+NO). chemistrysteps.com The amine's nucleophilic nitrogen atom then attacks the nitrosonium ion. chemicalnote.comchemistrysteps.com A series of proton transfers and the elimination of a water molecule lead to the formation of a stable diazonium salt. chemicalnote.comchemistrysteps.com

These diazonium salts are then reacted with a coupling component, such as a phenol (B47542) or another aromatic amine, in a process called azo coupling to form the final azo dye. jchemrev.comchemistrystudent.com Azo dyes are a significant class of synthetic colorants widely used in the textile, printing, and cosmetics industries. jchemrev.com

Mechanism of Diazotization:

Nitration Reactions, including Oxidative Nitrations

Sodium nitrite is an effective nitrating agent for the direct nitration of aromatic compounds. thieme-connect.com It can be used for direct C-H nitration, ipso-nitration, and nitration through transition metal-catalyzed cross-coupling reactions. For instance, a direct nitration of aromatic sulfonamides using sodium nitrite has been developed, demonstrating mono-substitution selectivity and scalability. rsc.org

In oxidative nitrations, sodium nitrite, in combination with an oxidizing agent, can introduce a nitro group onto a substrate. dntb.gov.ua For example, an acid-free method for the nitration of N-aryl sulfonamides has been achieved using sodium nitrite as the NO₂⁻ source and a hypervalent iodine reagent as the oxidant. rsc.org The ability of sodium nitrite to generate species like NO·, NO₂, and N₂O₄ under oxidative conditions contributes to its utility in these transformations. researchgate.netuco.es Studies have also investigated the pro-oxidant effect of sodium nitrite on proteins, leading to the formation of protein carbonyls and 3-nitrotyrosine. nih.govacs.org

Nef Reaction and its Mechanism

Sodium nitrite is utilized in the Nef reaction, a transformation that converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively. researchgate.netdntb.gov.uauco.es This reaction is a valuable method for the formation of carbonyl compounds from nitro compounds. alfa-chemistry.com While the classic Nef reaction involves acid hydrolysis of a nitronate salt, variations using other reagents, including sodium nitrite, have been developed. alfa-chemistry.comwikipedia.org

In a modified Nef reaction, a primary nitro compound can be converted to a carboxylic acid in the presence of sodium nitrite and acetic acid. ucl.ac.uk The proposed mechanism involves the initial formation of a nitronic acid, which is then attacked by the nitrite ion. ucl.ac.uk Subsequent steps involve dehydration, tautomerization to a nitrolic acid, and elimination of a nitrite anion to form a nitrile oxide. ucl.ac.uk This intermediate is then attacked by another nitrite ion, leading to a nitrosated oxime derivative, which upon hydrolysis, yields the carboxylic acid. ucl.ac.uk

Abidi Transformation and its Mechanism

Sodium nitrite is also implicated in the Abidi transformation. researchgate.netdntb.gov.uauco.es This reaction provides a method for further chemical modifications. A review by Zard has provided further reading on the NaNO₂-mediated Abidi transformation. thieme-connect.com The mechanism of the Abidi transformation has been a subject of study. researchgate.net

Synthesis of Nitroso Compounds for Rubber Industry

Sodium nitrite is a key reagent in the synthesis of nitroso compounds, which have significant applications in the rubber industry. wikipedia.orgatamanchemicals.comnoahchemicals.com These nitroso compounds are produced from nitrites and are used as blowing agents in the production of rubber and plastics. wikipedia.orgnoahchemicals.com They also function as antiozonants, antioxidants, and polymer inhibitors for synthetic rubbers. atamanchemicals.com The N-nitrosation of secondary amines to their corresponding nitroso derivatives can be achieved using sodium nitrite under mild conditions. researchgate.net

Catalytic and Co-catalytic Roles in C-C Bond Formation, Oxidation, and Halogenation

Beyond its role as a direct reagent, sodium nitrite also functions as a catalyst or co-catalyst in various organic transformations. thieme-connect.comresearchgate.net It plays a role in C-C bond formation, oxidation, and halogenation reactions. thieme-connect.comresearchgate.net For example, it can be used as a co-catalyst for the catalytic oxidation of alcohols under aerobic, solvent-free conditions. Sodium nitrite can also catalyze oxidative coupling reactions for the construction of complex organic structures, such as the phenanthrene (B1679779) ring, using oxygen as the terminal oxidant. thieme-connect.com In halogenation reactions, a one-pot method for converting arylamines to aryl halides has been developed using sodium nitrite and N-halosuccinimide under metal- and acid-free conditions. nih.gov

Interactive Data Table: Applications of Sodium Nitrite in Synthesis

| Reaction Type | Substrate | Product | Key Role of Sodium Nitrite |

|---|---|---|---|

| Diazotization | Primary Aromatic Amines | Diazo Compounds | Forms the reactive nitrosonium ion. chemicalnote.comchemistrysteps.com |